Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate

Description

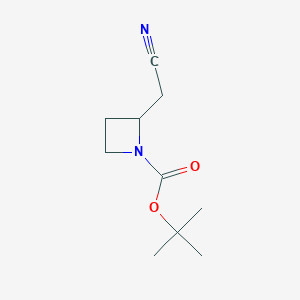

tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol . Its structure comprises a four-membered azetidine ring, a tert-butyl carbamate (Boc) protecting group at the 1-position, and a cyanomethyl substituent at the 2-position. The compound’s stereochemistry is critical; the (S)-enantiomer (CAS 228868-28-8) is explicitly documented, with applications in medicinal chemistry and drug development due to its role as a building block for kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3 |

InChI Key |

JCFPLUGJQHTYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound generally involves the transformation of a protected azetidine derivative into the cyanomethylene-substituted product. A common approach includes the following steps:

- Starting from tert-butyl 3-oxoazetidine-1-carboxylate (a Boc-protected azetidinone),

- Reaction with diethyl (cyanomethyl)phosphate or equivalent cyanomethylating agents,

- Conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen protection),

- Followed by purification to isolate the target compound with high yield and purity.

This synthetic route is adaptable for both laboratory-scale and industrial-scale production.

Green and Facile Synthesis Using Microchannel Reactor Technology

A notable advancement in the preparation of this compound was reported by Cui et al. (2019), who developed a green, cost-effective synthesis suitable for industrial scale-up. The key features include:

- Use of commercially available and low-cost starting material benzylamine,

- Employment of green oxidation reactions within a microchannel reactor,

- Avoidance of expensive or polluting reagents,

- High yields and cleaner reaction profiles,

- Production of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as an intermediate for baricitinib synthesis.

This method emphasizes environmental sustainability and industrial applicability.

Detailed Stepwise Procedures

| Step | Intermediate / Reagent | Reaction Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) | Stirring 1-benzylazetidin-3-ol in THF with 5% Pd/C at room temperature overnight under hydrogen atmosphere | Hydrogenation step to introduce hydroxyl group |

| 2 | Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate (V-5) | Traditional TEMPO oxidation with NaClO or microchannel reactor with TEMPO-H2O2 or composite catalyst-O2 systems | Green oxidation methods improve efficiency and reduce waste |

| 3 | Cyanomethylation to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) | Reaction of V-5 with diethyl (cyanomethyl)phosphate or equivalent in THF under nitrogen | Formation of cyanomethylene group at azetidine ring |

These steps demonstrate a practical and scalable synthetic sequence.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Medium | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional TEMPO oxidation + cyanomethylation | tert-butyl 3-hydroxyazetidine-1-carboxylate | NaClO, TEMPO, diethyl (cyanomethyl)phosphate | THF, inert atmosphere | Established method, good yields | Use of NaClO can generate waste, moderate environmental impact |

| Microchannel reactor with TEMPO-H2O2 | tert-butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, H2O2 | CH3CN, microchannel reactor | Green, efficient, scalable | Requires specialized equipment |

| Microchannel reactor with composite catalyst-O2 system | tert-butyl 3-hydroxyazetidine-1-carboxylate | Composite catalyst, O2 | CH3CN, microchannel reactor | Environmentally friendly, high selectivity | Equipment and catalyst cost |

The microchannel reactor methods stand out for their green chemistry credentials and industrial suitability.

Summary Table of Key Data

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include oxo derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is a chiral compound with an azetidine ring, a cyanomethyl group, and a tert-butyl ester group that has garnered interest in medicinal chemistry. Its molecular formula is C12H20N2O2. The compound features a four-membered nitrogen-containing ring (azetidine), known for interacting with biological systems.

Potential Applications

- Pharmaceuticals (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate serves as a building block in synthesizing bioactive compounds.

- JAK Inhibitors Azetidine derivatives are useful as JAK inhibitors in the treatment of JAK-associated diseases, including inflammatory and autoimmune disorders, as well as cancer .

- Optically active 2-substituted azetidine-2-carbonitriles Enables the production of optically active 2-substituted azetidine-2-carbonitriles, such as α-benzylated (S)-10a and (R)-10a, starting from commercially available (S)-(1-(4-methoxyphenyl)ethyl)amine .

Biological Activities

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate has potential biological activities, particularly in pharmacology. Its structural features suggest possible interactions with enzymes and receptors, making it a candidate for further investigation as a therapeutic agent. Compounds with similar structures may exhibit anti-inflammatory and analgesic properties, which could be explored through this compound.

Interaction Studies

Preliminary research suggests that its azetidine structure allows it to bind effectively to certain enzymes or receptors, influencing their activity. Further studies are necessary to fully elucidate these interactions and their implications for drug design.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Similar azetidine ring | Different positioning of the cyanomethyl group |

| tert-Butyl 2-(bromomethyl)azetidine-1-carboxylate | Contains bromine instead of cyanide | Potentially more reactive due to bromine |

| Methyl 3-(cyanomethylene)azetidine-1-carboxylate | Methyl group instead of tert-butyl | May exhibit different solubility and reactivity |

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active intermediates that interact with biological targets. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Key Observations :

- Cyanomethyl vs. Cyano: The cyanomethyl group (CH₂CN) offers greater steric flexibility compared to a direct cyano substituent, enabling diverse reactivity in cross-coupling or alkylation reactions .

- Halogenated Derivatives : Bromoethyl (C₂H₄Br) and chloroacetyl (COCH₂Cl) groups introduce electrophilic sites for nucleophilic substitution, enhancing utility in fragment-based drug design .

- Steric and Electronic Effects : Bulkier substituents (e.g., pyrrolopyrimidinyl in ) increase molecular complexity and target specificity but may reduce solubility.

Biological Activity

Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H17N3O2

- Molecular Weight : 199.26 g/mol

- Functional Groups : Contains a tert-butyl group, cyanomethyl substituent, and an azetidine ring.

The presence of the azetidine ring is notable as it is known for its ability to interact with various biological systems. The unique combination of functional groups contributes to the compound's reactivity and potential therapeutic applications.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may:

- Inhibit Enzyme Activity : The compound has been shown to modulate the activity of certain enzymes involved in disease pathways, which could lead to therapeutic effects against various conditions.

- Bind to Receptors : Its structure allows for selective binding to specific receptors, influencing their function and potentially leading to anti-inflammatory or analgesic effects.

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been noted for its ability to inhibit cancer cell proliferation in vitro, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing starting materials like benzylamine in a microchannel reactor to yield the desired azetidine derivative.

- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods that reduce waste and enhance yield .

Study on Antimicrobial Activity

A study published in Medicinal Chemistry assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate.

Investigation of Anticancer Effects

In vitro studies conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was shown to induce apoptosis in human cancer cells, suggesting further exploration into its mechanism could lead to novel cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-aminoazetidine-1-carboxylate | Contains an amino group but lacks the cyano group | Potentially different biological activity |

| Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | Similar cyano group but differs by position on the ring | May exhibit different binding profiles |

| Methyl 3-(cyanomethylene)azetidine-1-carboxylate | Methyl group instead of tert-butyl | Different solubility and reactivity |

Q & A

Q. What are the critical steps and conditions for synthesizing tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with azetidine ring formation, followed by functionalization of the cyanomethyl and tert-butyl ester groups. Key steps include:

- Azetidine ring construction : Cyclization of precursors like β-amino alcohols under basic conditions (e.g., KOH/EtOH) .

- Cyanomethyl introduction : Alkylation or nucleophilic substitution using cyanomethyl halides, often requiring anhydrous solvents (e.g., THF) and bases (e.g., NaH) .

- tert-Butyl protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane with DMAP catalysis . Critical conditions include inert atmospheres (N₂/Ar) to prevent hydrolysis and controlled temperatures (0–25°C) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Post-synthesis characterization requires:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups. For example, the azetidine ring protons appear as distinct multiplets at δ 3.5–4.5 ppm .

- Mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₆N₂O₂, MW 196.25 g/mol) .

- Infrared spectroscopy (IR) to identify the nitrile stretch (~2240 cm⁻¹) and carbonyl (C=O) of the ester (~1720 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring influence reactivity and biological activity?

The (S)-enantiomer (CAS 228868-28-8) exhibits distinct interactions due to spatial arrangement:

- Reactivity : The (S)-configuration facilitates nucleophilic attacks at the cyanomethyl group, enabling chiral induction in asymmetric synthesis .

- Biological activity : Molecular docking studies suggest enhanced binding to enzymatic targets (e.g., proteases) compared to the (R)-form, likely due to complementary hydrogen bonding . Methodological Note : Chiral HPLC (e.g., Chiralpak IC column) or enzymatic resolution is recommended for enantiomeric purity assessment .

Q. What strategies mitigate instability during synthesis or storage?

Instability arises from hydrolysis of the nitrile or ester groups. Solutions include:

Q. How can conflicting data on reaction yields or molecular weights be resolved?

Discrepancies (e.g., molecular weight variations in older studies) arise from:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires:

- Solvent optimization : Replace THF with 2-MeTHF for safer, higher-boiling conditions .

- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexanes) .

- Yield improvement : Catalytic methods (e.g., Pd-mediated cyanation) to reduce stoichiometric waste .

Comparative Analysis Table

Methodological Recommendations

- Contradiction Analysis : Use computational tools (e.g., Gaussian for transition-state modeling) to rationalize unexpected stereochemical outcomes .

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediates in real-time .

- Safety : Adhere to H302/H315/H319/H335 protocols; use fume hoods for nitrile handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.